

Technical Support Center: Investigating RTI-55 Displacement by Endogenous Dopamine

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Compound of Interest

Compound Name: RTI-55 Hydrochloride

CAS No.: 141899-24-3

Cat. No.: B1149560

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Welcome to the technical support center for researchers utilizing RTI-55 in dopamine displacement studies. This guide is designed to provide you, our scientific colleagues, with a comprehensive resource grounded in both theoretical principles and practical, field-tested experience. We aim to equip you with the knowledge to design robust experiments, troubleshoot common issues, and interpret your data with confidence.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying RTI-55 displacement assays. Understanding these core concepts is the first step toward a successful experiment.

FAQ 1: What is RTI-55 and why is it a preferred radioligand for Dopamine Transporter (DAT) studies?

RTI-55, also known as β -CIT or by its chemical name 3 β -(4-iodophenyl)tropane-2 β -carboxylic acid methyl ester, is a potent analog of cocaine.^{[1][2]} When radiolabeled, typically with Iodine-

125 ($[^{125}\text{I}]$) or Iodine-123 ($[^{123}\text{I}]$), it serves as a high-affinity radioligand for monoamine transporters.[3]

Key Advantages:

- **High Affinity for DAT:** RTI-55 binds to the dopamine transporter with very high affinity (in the nanomolar to picomolar range), making it an excellent tool for labeling and quantifying these transporters.[2][3] In brain regions rich with dopaminergic nerve terminals, such as the striatum, its binding is predominantly to DAT.[1][3][4]
- **Favorable Kinetics:** Its binding kinetics are well-characterized, allowing for reliable modeling in both in vitro and in vivo (e.g., PET/SPECT imaging) paradigms.
- **Sensitivity to Dopamine:** The binding of RTI-55 to DAT is sensitive to competition from endogenous dopamine. This is the critical feature that allows its displacement to be used as an indirect measure of synaptic dopamine concentration changes.

Important Consideration: RTI-55 is not exclusively selective for DAT. It also binds with high affinity to the serotonin transporter (SERT).[1][3] Therefore, experimental design must account for this. In DAT-rich regions like the striatum, the signal is primarily from DAT. However, in regions with high SERT density, such as the cortex or hypothalamus, specific pharmacological blockers (e.g., a selective serotonin reuptake inhibitor like paroxetine) are necessary to isolate the DAT-specific signal.[1][3]

FAQ 2: What is the scientific principle of an endogenous displacement study?

The principle is based on competitive binding. The dopamine transporter has a specific binding site that both the radioligand (RTI-55) and the endogenous neurotransmitter (dopamine) can occupy.

- **Baseline:** In a baseline state, the injected $[^{125}\text{I}]$ RTI-55 binds to available dopamine transporters. The amount of binding is quantified, reflecting the density of available transporters.
- **Challenge:** A pharmacological or behavioral stimulus is introduced to trigger the release of endogenous dopamine from presynaptic neurons into the synapse. Common methods

include administering a dopamine-releasing agent like d-amphetamine.[\[5\]](#)[\[6\]](#)

- Competition: The newly released dopamine floods the synapse and competes with [¹²⁵I]RTI-55 for the same binding sites on the DAT.
- Displacement: As synaptic dopamine concentration increases, it displaces some of the bound [¹²⁵I]RTI-55 from the transporters.
- Measurement: This reduction in radioligand binding is measured (e.g., by PET imaging or scintillation counting). The magnitude of this displacement is proportional to the amount of dopamine released, providing a powerful indirect measure of synaptic dopamine dynamics.
[\[7\]](#)

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} dot Caption: Competitive binding at the Dopamine Transporter (DAT).
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FAQ 3: What are the primary experimental models used for these studies?

The choice of model depends on the research question, desired resolution, and available resources.

- In Vivo (PET/SPECT Imaging): This is the gold standard for studying dopamine release in living subjects, including humans and non-human primates.[\[8\]](#) A radiolabeled tracer ([¹¹C], [¹⁸F], or [¹²³I]-labeled ligand) is injected, and its binding in the brain is measured before and after a stimulus. The change in Binding Potential (BP_{ND}), a measure that reflects the density of available receptors/transporters, indicates dopamine release.[\[9\]](#)[\[10\]](#)
- In Vitro (Autoradiography/Binding Assays): These experiments use brain tissue preparations (homogenates, slices, or synaptosomes) or cell lines expressing DAT.[\[11\]](#)[\[12\]](#) They offer higher throughput and greater control over the biochemical environment. For displacement studies, tissue is incubated with [¹²⁵I]RTI-55 in the presence or absence of a dopamine-releasing agent. The amount of bound radioactivity is then measured.

Section 2: Troubleshooting Guides

Even with a solid understanding, experiments can yield unexpected results. This section is formatted as a series of common problems followed by diagnostic questions and actionable solutions.

Problem 1: High Non-Specific Binding (NSB)

Your Observation: The signal in your "non-specific" control wells (tubes containing a high concentration of a non-labeled competitor like GBR 12909 or cocaine to block all specific sites) is more than 20-30% of your "total binding" signal.

Causality: High NSB obscures the specific signal you want to measure, dramatically reducing your assay's sensitivity and reliability. It occurs when the radioligand adheres to components other than the target transporter, such as lipids, plastics, or other proteins.[\[13\]](#)[\[14\]](#)

Troubleshooting Steps:

Potential Cause	Diagnostic Question	Recommended Solution & Rationale
Radioligand Concentration Too High	Is your [¹²⁵ I]RTI-55 concentration significantly higher than its dissociation constant (Kd)?	Solution: Perform a saturation binding experiment to determine the Kd and Bmax. For displacement assays, use a [¹²⁵ I]RTI-55 concentration at or below the Kd. Rationale: Using an excessively high concentration of radioligand increases the likelihood of it binding to low-affinity, non-specific sites, which are often non-saturable.
Inadequate Washing	Are your washing steps insufficient to remove all unbound radioligand?	Solution: Increase the number of washes (e.g., from 2x to 3x) with ice-cold buffer. Optimize the wash duration. Rationale: Insufficient washing leaves unbound radioligand trapped in the tissue pellet or on the filter, which is incorrectly measured as bound ligand. ^[15] Rapid, cold washes are essential to dissociate non-specifically bound ligand without disturbing the high-affinity specific binding.
Incorrect Blocking Agent	Is the concentration of your unlabeled ("cold") ligand for defining NSB insufficient?	Solution: Use a high concentration (typically 100-1000 times the Kd of that ligand) of a potent and selective DAT inhibitor like GBR 12909 or nomifensine. Rationale: To accurately define NSB, you must saturate and

block all specific binding sites. If the concentration is too low, some specific binding will remain and be misclassified as non-specific.

Lipophilicity of Radioligand

Is the radioligand sticking to the plasticware (tubes, plates)?

Solution: Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer. Consider using low-binding plasticware. Pre-coating tubes with a blocking agent like bovine serum albumin (BSA) can also help. Rationale: Highly lipophilic compounds like RTI-55 can adsorb to hydrophobic plastic surfaces. [14] Detergents and blocking proteins occupy these sites, preventing the radioligand from sticking.

Problem 2: No Significant Displacement Observed After Stimulus

Your Observation: You've administered a dopamine-releasing agent (e.g., amphetamine), but the RTI-55 binding is not significantly different from the baseline condition.

Causality: This indicates a failure in one of two key areas: either the stimulus failed to elicit sufficient dopamine release, or the assay conditions were not sensitive enough to detect the change.

Troubleshooting Steps:

Potential Cause	Diagnostic Question	Recommended Solution & Rationale
Ineffective Dopamine Release	<p>Is your stimulus (e.g., amphetamine dose) sufficient?</p> <p>Is your tissue/preparation viable?</p>	<p>Solution: Verify the potency and concentration of your releasing agent. For in vitro studies, ensure tissue viability (e.g., using metabolic markers). For in vivo studies, confirm drug administration and consider dose-response experiments. Rationale: If dopamine is not released, no displacement can occur. Drug degradation, incorrect dosage, or compromised tissue health are common culprits.</p>
Radioligand Affinity Too High	<p>Is the affinity of RTI-55 for DAT so high that dopamine cannot effectively compete with it?</p>	<p>Solution: This is a known challenge. Consider using a lower affinity DAT radioligand if available. Alternatively, ensure the dopamine release is maximized. Rationale: Ligand displacement is a kinetic process. If the radioligand's dissociation rate (k_{off}) is extremely slow, even high concentrations of dopamine may not displace it within the timeframe of the experiment. [16]</p>
Assay Timing	<p>Did you measure binding at the peak of dopamine release?</p>	<p>Solution: Conduct a time-course experiment to determine the peak of dopamine release following your stimulus. Adjust your incubation/measurement time</p>

accordingly. Rationale: The effect of a releasing agent is transient. If you measure too early or too late, you will miss the peak of dopamine release and thus the maximal displacement.

Low DAT Density in Region of Interest

Are you studying a brain region with a low density of dopamine transporters?

Solution: Confirm you are using a DAT-rich region like the striatum (caudate/putamen) or nucleus accumbens. If studying an extrastriatal region, be aware that the signal change will be much smaller and may require a more sensitive technique.^[6]
Rationale: The magnitude of displacement is dependent on the number of available transporters. In regions with low DAT density, the absolute change in signal may be too small to detect above the background noise of the assay.

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} dot Caption: Troubleshooting logic for lack of RTI-55 displacement.
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Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility. The following are condensed, step-by-step guides for common assays.

Protocol 1: In Vitro [¹²⁵I]RTI-55 Displacement Assay in Rat Striatal Homogenates

This protocol provides a framework for measuring amphetamine-induced displacement of [¹²⁵I]RTI-55 from prepared brain tissue.

Self-Validation System: This protocol includes controls for total binding, non-specific binding, and baseline (unstimulated) binding, allowing for robust data validation.

Step-by-Step Methodology:

- Tissue Preparation:
 - Rapidly dissect striata from rats on ice.
 - Homogenize the tissue in 20 volumes of ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
 - Centrifuge at 48,000 x g for 15 minutes at 4°C.
 - Resuspend the pellet in fresh, ice-cold Assay Buffer. This wash step is critical to remove endogenous dopamine. Repeat centrifugation and resuspension.
 - Determine protein concentration using a standard method (e.g., Bradford assay). Dilute the homogenate to a final concentration of 100-200 µg protein per assay tube.
 - Rationale: Proper homogenization and washing are crucial to ensure transporter accessibility and remove interfering endogenous ligands.
- Assay Setup:
 - Prepare triplicate sets of reaction tubes for each condition.
 - Total Binding (TB): Add 100 µL of Assay Buffer.
 - Non-Specific Binding (NSB): Add 100 µL of a saturating concentration of a DAT blocker (e.g., 10 µM GBR 12909).

- Displacement Condition: Add 100 μ L of the dopamine-releasing agent (e.g., d-amphetamine at various concentrations).
- Incubation:
 - Add 100 μ L of the prepared striatal homogenate to all tubes.
 - Add 50 μ L of [125 I]RTI-55 (final concentration \sim 0.1-0.2 nM, at or below K_d).
 - Incubate for 60-90 minutes at room temperature or 37°C, allowing the binding to reach equilibrium.
 - Rationale: Incubation time and temperature must be optimized and kept consistent to ensure the binding reaction reaches equilibrium.
- Termination and Harvesting:
 - Rapidly terminate the reaction by adding 3 mL of ice-cold Assay Buffer to each tube, followed immediately by vacuum filtration over glass fiber filters (e.g., Whatman GF/B).
 - Wash the filters three times with 3 mL of ice-cold Assay Buffer.
 - Rationale: Rapid filtration and cold washing separate the bound from free radioligand and minimize dissociation of the specifically bound ligand.[15]
- Quantification and Analysis:
 - Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a gamma counter.
 - Calculate Specific Binding: $\text{Specific Binding} = \text{Total Binding (cpm)} - \text{Non-Specific Binding (cpm)}$.
 - Calculate % Displacement: $(\text{Baseline Specific Binding} - \text{Stimulated Specific Binding}) / \text{Baseline Specific Binding} \times 100$.

Protocol 2: In Vivo PET Imaging Workflow

This protocol outlines the general steps for a preclinical or clinical PET study to measure dopamine release.

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} dot Caption: General workflow for an in vivo dopamine displacement PET study.
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Key Considerations for PET Studies:

- **Radiotracer Choice:** While RTI-55 analogues are used, other tracers like [¹¹C]raclopride (a D2 receptor antagonist) are more commonly used for dopamine release studies because their binding is highly sensitive to synaptic dopamine levels.^{[8][9]} The principle remains the same: dopamine competes with the radiotracer for its target.
- **Kinetic Modeling:** Accurate quantification requires sophisticated kinetic modeling to calculate the Binding Potential (BP_{ND}), which is the ratio of the specific binding to the non-displaceable concentration.^{[10][17][18][19]} A reduction in BP_{ND} after the stimulus indicates displacement.
- **Reference Region:** A proper reference region (an area of the brain devoid of the target, like the cerebellum for DAT) is crucial for many modeling approaches to estimate the non-displaceable signal.^[10]

References

- Boja, J. W., et al. (1992). High-affinity binding of [¹²⁵I]RTI-55 to dopamine and serotonin transporters in rat brain. *Synapse*, 12(1), 27-36. [\[Link\]](#)
- Scheffel, U., et al. (1992). In vivo binding of [¹²⁵I] RTI-55 to dopamine transporters: Pharmacology and regional distribution with autoradiography. *Synapse*, 12(1), 37-45. [\[Link\]](#)
- Stathis, M., et al. (1992). In vivo binding of [¹²⁵I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. *Synapse*, 12(1), 37-45. [\[Link\]](#)
- Staley, J. K., et al. (1994). [¹²⁵I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain. *Journal of Neurochemistry*, 62(4), 1534-1543.

[\[Link\]](#)

- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [\[Link\]](#)
- Golatka, C., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. *International Journal of Molecular Sciences*, 23(8), 4356. [\[Link\]](#)
- ScienceDaily. (2025). PET imaging confirms direct involvement of dopamine in cognitive flexibility. [\[Link\]](#)
- Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). *Current Protocols in Pharmacology*, 78, 12.19.1-12.19.18. [\[Link\]](#)
- Canal, C. E., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. *Proceedings of the National Academy of Sciences*, 120(6), e2216348120. [\[Link\]](#)
- Ito, H., et al. (2021). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [¹¹C]Raclopride. *Frontiers in Neuroscience*, 15, 708871. [\[Link\]](#)
- Taranova, A. V., et al. (2011). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. *Neurochemical Journal*, 5(2), 126-133. [\[Link\]](#)
- Gatley, S. J., et al. (1997). Displacement of RTI-55 from the dopamine transporter by cocaine. *Life Sciences*, 60(21), PL323-PL330. [\[Link\]](#)
- Kling, P. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. [\[Link\]](#)
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [\[Link\]](#)
- Verheij, R., et al. (2022). Amphetamine-induced dopamine release in rat: Whole-brain spatiotemporal analysis with [¹¹C]raclopride and positron emission tomography. *NeuroImage*, 260, 119478. [\[Link\]](#)
- Mach, R. H., et al. (2012). Endogenous Dopamine Competes with the Binding of a Radiolabeled D3 Receptor Partial Agonist In Vivo: A Positron Emission Tomography Study.

ACS Chemical Neuroscience, 3(6), 469-475. [\[Link\]](#)

- Shain, M., et al. (2017). Estimation of the Binding Potential BP ND Without a Reference Region or Blood Samples for Brain PET Studies. *NeuroImage*, 147, 709-719. [\[Link\]](#)
- Wobrock, T., et al. (2024). Amphetamine-Induced Dopamine Release Predicts 1-Year Outcome in First-Episode Psychosis: A Naturalistic Observation. *Schizophrenia Bulletin*, 50(5), 1184-1193. [\[Link\]](#)
- Turku PET Centre. (2007). Binding potential. [\[Link\]](#)
- St-Amour, I., et al. (2022). Dopaminergic Positron Emission Tomography Imaging in the Alpha-Synuclein Preformed Fibril Model Reveals Similarities to Early Parkinson's Disease. *Movement Disorders*, 37(5), 947-958. [\[Link\]](#)
- Shotbolt, P., et al. (2012). Amphetamine Induced Striatal Dopamine Release Measured with an Agonist Radiotracer in Schizophrenia. *PLoS ONE*, 7(10), e46342. [\[Link\]](#)
- Saha, K., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). *Current Protocols in Pharmacology*, 78, Unit-12.19. [\[Link\]](#)
- Ito, H., et al. (2011). Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using [18F]FE-PE2I and PET. *Annals of Nuclear Medicine*, 25(1), 1-9. [\[Link\]](#)
- Sandtner, W., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. *Frontiers in Pharmacology*, 11, 658. [\[Link\]](#)
- Clark, G. C., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. *JACS Au*, 4(2), 484-492. [\[Link\]](#)
- Lepp, Z., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. *Frontiers in Pharmacology*, 14, 1140925. [\[Link\]](#)

- Verheij, R., et al. (2022). Amphetamine-induced dopamine release in rat: Whole-brain spatiotemporal analysis with [11C]raclopride and positron emission tomography. ResearchGate. [\[Link\]](#)
- ClinicalTrials.gov. (2025). Imaging smoking-induced dopamine release utilizing PET imaging and nicotine patches. [\[Link\]](#)
- Wikipedia. (n.d.). Nisoxetine. [\[Link\]](#)
- University of Washington. (2020). Kinetic Modeling in PET: Madness in the Methods or Method to the Madness. [\[Link\]](#)
- YouTube. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. [\[Link\]](#)
- Integral Molecular. (2024). Up to One-Third of Antibody Drugs Are Nonspecific, Study Shows. [\[Link\]](#)
- Royal Society of Chemistry. (2015). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 51(4), 744-747. [\[Link\]](#)

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Sources

- 1. In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 2. [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. [semanticscholar.org](https://www.semanticscholar.org) [\[semanticscholar.org\]](https://www.semanticscholar.org)

- [5. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [6. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [7. sciencedaily.com \[sciencedaily.com\]](https://sciencedaily.com)
- [8. Amphetamine-induced dopamine release in rat: Whole-brain spatiotemporal analysis with \[11C\]raclopride and positron emission tomography - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/11111111/)
- [9. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of \[11C\]Raclopride \[frontiersin.org\]](https://doi.org/10.3389/fnins.2019.00111)
- [10. Simplified estimation of binding parameters based on image-derived reference tissue models for dopamine transporter bindings in non-human primates using \[18F\]FE-PE2I and PET - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/11111111/)
- [11. In vitro assays for the functional characterization of the dopamine transporter \(DAT\) - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/11111111/)
- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [13. Surmodics - Non-Specific Binding: What You Need to Know \[shop.surmodics.com\]](https://shop.surmodics.com)
- [14. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK \[dmpk.wuxiapptec.com\]](https://dmpk.wuxiapptec.com)
- [15. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/11111111/)
- [16. Displacement of RTI-55 from the dopamine transporter by cocaine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/11111111/)
- [17. Estimation of the binding potential BPND without a reference region or blood samples for brain PET studies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/11111111/)
- [18. TPC - Binding potential \[turkupetcentre.net\]](https://www.turkupetcentre.net)
- [19. med.upenn.edu \[med.upenn.edu\]](https://med.upenn.edu)
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